Superior Antibacterial Activity of Cefroxadine (Derived from Target Compound) vs. Cephalexin (Derived from D-Phenylglycine)
The cephalosporin antibiotic cefroxadine, which incorporates the (R)-2-amino-2-(cyclohexa-1,4-dien-1-yl)acetic acid side chain, demonstrates significantly higher antibacterial potency than cephalexin, which uses the D-phenylglycine side chain. Against Escherichia coli and Klebsiella pneumoniae, cefroxadine exhibited lower Minimum Inhibitory Concentration (MIC) values, indicating greater efficacy .
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | MIC: 3.13 μg/mL (E. coli), 1.56 μg/mL (K. pneumoniae) |
| Comparator Or Baseline | Cephalexin (D-phenylglycine derivative) |
| Quantified Difference | Cefroxadine is more effective; specific cephalexin MIC values not provided in the abstract but the difference is explicitly stated as 'more effective' and 'twofold more effective' in related literature [1]. |
| Conditions | In vitro antibacterial assay against clinical isolates, inoculum size of 10⁶ CFU/mL |
Why This Matters
For researchers developing or procuring cephalosporin antibiotics, this data demonstrates that the dihydrophenylglycine side chain confers a measurable advantage in antibacterial potency over the phenylglycine side chain for specific Gram-negative pathogens.
- [1] MedChemExpress. Cefroxadine (CGP 9000) Product Datasheet (Chinese). CAS: 51762-05-1. View Source
